5,5,5-Trifluoropentane-1-sulfonate
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Overview
Description
5,5,5-Trifluoropentane-1-sulfonate is an organofluorine compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentane chain, with a sulfonate group at the other end. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoropentane-1-sulfonate typically involves the reaction of 5,5,5-trifluoropentane with a sulfonating agent. One common method is the reaction of 5,5,5-trifluoropentane with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonate group. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoropentane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides under appropriate conditions.
Reduction Reactions: Reduction of the sulfonate group can yield sulfinate or thiol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or primary amines in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of sulfonic acids or sulfonyl fluorides.
Reduction: Formation of sulfinate or thiol derivatives.
Scientific Research Applications
5,5,5-Trifluoropentane-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups into molecules, enhancing their solubility and reactivity.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, surfactants, and fluorinated materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoropentane-1-sulfonate involves its interaction with molecular targets through the sulfonate group. This group can form strong ionic or covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5,5,5-Trifluoropentane-1-sulfonamide
- 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecane-1-sulfonate
- 5,5,6,6,6-Pentafluorohexane-1-sulfonate
Uniqueness
5,5,5-Trifluoropentane-1-sulfonate is unique due to its specific combination of a trifluoromethyl group and a sulfonate group, which imparts distinct chemical properties. Compared to other sulfonates, it offers enhanced stability and reactivity, making it particularly useful in applications requiring robust and versatile reagents.
Properties
IUPAC Name |
5,5,5-trifluoropentane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O3S/c6-5(7,8)3-1-2-4-12(9,10)11/h1-4H2,(H,9,10,11)/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUCKDVLNXZVMR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)[O-])CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3O3S- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591483 |
Source
|
Record name | 1:4 Fluorotelomer sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164523-19-7 |
Source
|
Record name | 1:4 Fluorotelomer sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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